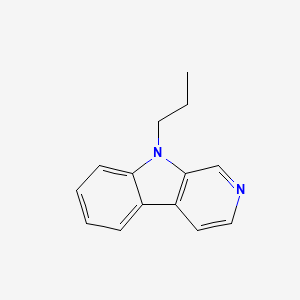
Propoxycaine hydrochloride
Übersicht
Beschreibung
Propoxycaine hydrochloride is a local anesthetic of the ester type, known for its rapid onset of action and longer duration of effect compared to procaine hydrochloride . It is a para-aminobenzoic acid ester that binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses . This results in a loss of sensation, making it useful in various medical procedures .
Wirkmechanismus
Target of Action
The primary target of Propoxycaine hydrochloride is the voltage-gated sodium channel alpha subunit . These channels are essential for the initiation and conduction of nerve impulses.
Mode of Action
This compound acts by binding to and blocking voltage-gated sodium channels . This inhibits the ionic flux required for the initiation and conduction of impulses, thereby preventing the propagation of action potentials in axons .
Biochemical Pathways
This disruption affects the overall function of the nervous system, leading to a loss of sensation .
Pharmacokinetics
It is known that the drug is hydrolyzed in both the plasma and the liver by plasma esterases . The resulting metabolites are then primarily excreted via the kidneys .
Result of Action
The primary result of this compound’s action is a loss of sensation . By blocking sodium channels and inhibiting nerve impulses, it effectively decreases pain sensation during procedures such as dental surgeries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state and, consequently, its ability to interact with its target. Additionally, pathological states like decreased cardiac output, severe hepatic disease, renal disease, cholinesterase activity, fetal acidosis, sepsis, etc., can alter the pharmacokinetics and pharmacodynamics of local anesthetics . .
Biochemische Analyse
Biochemical Properties
Propoxycaine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to and blocks voltage-gated sodium channels, inhibiting the ionic flux necessary for the conduction of nerve impulses . This interaction results in a loss of sensation, making it effective as a local anesthetic . Additionally, this compound has been shown to increase annular lipid fluidity in cell lipid bilayers, affecting the inner monolayer more than the outer monolayer .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking voltage-gated sodium channels, this compound disrupts the transmission of nerve impulses, leading to a loss of sensation in targeted areas . This disruption can also influence other cellular processes, such as the regulation of ion channels and neurotransmitter release.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly voltage-gated sodium channels. By binding to these channels, this compound inhibits the ionic flux essential for nerve impulse conduction . This inhibition results in a loss of sensation and provides the anesthetic effect. Additionally, this compound’s effect on lipid bilayers suggests a role in modulating neural impulses through changes in membrane fluidity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound is hydrolyzed in both the plasma and the liver by plasma esterases . This hydrolysis affects the compound’s stability and its ability to maintain its anesthetic properties over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively provides local anesthesia without significant adverse effects. At higher doses, this compound’s toxicity becomes apparent, with a toxicity level 7-8 times higher than that of procaine . This high toxicity limits its use as a standalone anesthetic and necessitates careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include hydrolysis by plasma esterases in both the plasma and the liver . This hydrolysis results in the breakdown of the compound into its metabolites, which are then eliminated via the kidneys . The involvement of plasma esterases and renal clearance highlights the importance of these pathways in the compound’s metabolism and excretion.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues. The binding to voltage-gated sodium channels and its effect on lipid bilayers suggest that this compound may preferentially accumulate in neural tissues where these channels are abundant .
Subcellular Localization
This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound’s ability to bind to voltage-gated sodium channels and affect lipid bilayers suggests that it may localize to specific compartments or organelles involved in nerve impulse conduction . This localization is crucial for its function as a local anesthetic and its ability to modulate neural activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propoxycaine hydrochloride is synthesized through the esterification of 4-amino-2-propoxybenzoic acid with 2-(diethylamino)ethanol . The reaction typically involves the use of an acid catalyst such as hydrochloric acid to facilitate the esterification process . The product is then purified through recrystallization to obtain the hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity . The process includes the use of automated reactors and purification systems to maintain consistency and quality .
Analyse Chemischer Reaktionen
Reaktionstypen
Propoxycainhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitution: Die Propoxygruppe kann durch andere Alkoxygruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen mit Wasser als Lösungsmittel.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Substitution: Nucleophile wie Alkoxide in Gegenwart eines geeigneten Lösungsmittels.
Hauptsächlich gebildete Produkte
Hydrolyse: 4-Amino-2-propoxybenzoesäure und 2-(Diethylamino)ethanol.
Oxidation: Nitroderivate von Propoxycainhydrochlorid.
Substitution: Verschiedene alkoxy-substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
Propoxycainhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Veresterungs- und Hydrolysereaktionen verwendet.
Biologie: Wird in Studien zur Nervenimpulsleitung und zur Hemmung von Natriumkanälen eingesetzt.
Medizin: Wird als Lokalanästhetikum bei Zahn- und chirurgischen Eingriffen eingesetzt.
Industrie: Wird bei der Formulierung von topischen Anästhesie-Cremes und -Lösungen verwendet.
Wirkmechanismus
Propoxycainhydrochlorid entfaltet seine Wirkung durch Bindung an und Hemmung spannungsgesteuerter Natriumkanäle auf neuronalen Zellmembranen . Diese Hemmung verhindert den Einstrom von Natriumionen, der für die Initiation und Leitung von Nervenimpulsen unerlässlich ist . Daher blockiert die Verbindung effektiv die Übertragung von Schmerzsignalen, was zu einer lokalen Anästhesie führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Procainhydrochlorid: Ein weiteres Lokalanästhetikum vom Estertyp mit einem langsameren Wirkungseintritt und einer kürzeren Wirkdauer im Vergleich zu Propoxycainhydrochlorid.
Tetracainhydrochlorid: Ein potenteres Lokalanästhetikum vom Estertyp mit einer längeren Wirkdauer.
Benzocain: Ein Lokalanästhetikum vom Estertyp, das hauptsächlich in topischen Anwendungen verwendet wird.
Einzigartigkeit
Propoxycainhydrochlorid ist einzigartig durch seinen schnellen Wirkungseintritt und seine längere Wirkdauer im Vergleich zu Procainhydrochlorid . Es hat auch eine höhere Potenz und ein breiteres Anwendungsspektrum sowohl in medizinischen als auch in Forschungsumgebungen .
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-propoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITPCGSPKUQZTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045325 | |
| Record name | Propoxycaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-83-4 | |
| Record name | Propoxycaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propoxycaine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propoxycaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propoxycaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propoxycaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOXYCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K490D39G46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Propoxycaine Hydrochloride and what are its downstream effects?
A: this compound is a local anesthetic that exerts its action by binding to voltage-gated sodium channels in nerve cells []. This binding inhibits the influx of sodium ions, which is essential for the initiation and conduction of nerve impulses. By blocking these channels, this compound prevents the transmission of pain signals to the brain, resulting in a localized loss of sensation [].
Q2: What is the chemical structure of this compound and what is its molecular weight?
A: this compound is the hydrochloride salt form of Propoxycaine, a para-aminobenzoic acid ester []. While the provided research papers do not explicitly state the molecular formula and weight, these details can be readily obtained from chemical databases like PubChem. Unfortunately, spectroscopic data is not provided in the given research articles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204561.png)





![3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaene-10,14-dione](/img/structure/B1204571.png)






